molecular formula C15H12F2N4 B11799790 (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11799790
M. Wt: 286.28 g/mol
InChI Key: HGKWBVVXBCLVAX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl groups. One common method is the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic conditions. The fluorophenyl groups can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)methanamine: A simpler compound with a single fluorophenyl group.

    (2-Fluorophenyl)methanamine: Another related compound with a fluorine atom on the phenyl ring.

    1-(4-Fluorophenyl)-1H-pyrazol-4-ylmethanamine: A compound with a pyrazole ring instead of a triazole ring.

Uniqueness

(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of two fluorophenyl groups and a triazole ring. This combination of structural features can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12F2N4

Molecular Weight

286.28 g/mol

IUPAC Name

(4-fluorophenyl)-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C15H12F2N4/c16-10-7-5-9(6-8-10)13(18)15-19-14(20-21-15)11-3-1-2-4-12(11)17/h1-8,13H,18H2,(H,19,20,21)

InChI Key

HGKWBVVXBCLVAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)F

Origin of Product

United States

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